1-(pent-4-yn-1-yl)piperidin-4-one hydrochloride
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Overview
Description
1-(pent-4-yn-1-yl)piperidin-4-one hydrochloride is a chemical compound with the molecular formula C10H15NO·HCl. It is known for its unique structure, which includes a piperidin-4-one core substituted with a pent-4-yn-1-yl group. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(pent-4-yn-1-yl)piperidin-4-one hydrochloride typically involves the reaction of piperidin-4-one with pent-4-yn-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(pent-4-yn-1-yl)piperidin-4-one hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) and sodium borohydride (NaBH) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and sodium methoxide (NaOMe) can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted piperidin-4-one derivatives .
Scientific Research Applications
1-(pent-4-yn-1-yl)piperidin-4-one hydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(pent-4-yn-1-yl)piperidin-4-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
Piperidin-4-one: A simpler analog without the pent-4-yn-1-yl group.
1-(4-chlorophenyl)piperidin-4-one: A derivative with a chlorophenyl group instead of the pent-4-yn-1-yl group.
1-(4-methoxyphenyl)piperidin-4-one: A compound with a methoxyphenyl group substitution.
Uniqueness
1-(pent-4-yn-1-yl)piperidin-4-one hydrochloride is unique due to the presence of the pent-4-yn-1-yl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications .
Properties
CAS No. |
2503205-60-3 |
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Molecular Formula |
C10H16ClNO |
Molecular Weight |
201.7 |
Purity |
95 |
Origin of Product |
United States |
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